![molecular formula C13H15ClN2O5 B14594581 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate CAS No. 61135-71-5](/img/structure/B14594581.png)
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate is a complex organic compound that features a pyridinium core substituted with methoxy and methylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate typically involves the reaction of 2-methoxy-5-(methylamino)benzaldehyde with pyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridinium ion can produce the corresponding pyridine derivative.
科学的研究の応用
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The methoxy and methylamino groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these interactions, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-(methylamino)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate is unique due to its specific substitution pattern on the pyridinium core This structural feature imparts distinct chemical properties and reactivity compared to similar compounds
特性
CAS番号 |
61135-71-5 |
|---|---|
分子式 |
C13H15ClN2O5 |
分子量 |
314.72 g/mol |
IUPAC名 |
4-methoxy-N-methyl-3-pyridin-1-ium-1-ylaniline;perchlorate |
InChI |
InChI=1S/C13H15N2O.ClHO4/c1-14-11-6-7-13(16-2)12(10-11)15-8-4-3-5-9-15;2-1(3,4)5/h3-10,14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
YIDVMLQMBFIZGN-UHFFFAOYSA-M |
正規SMILES |
CNC1=CC(=C(C=C1)OC)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


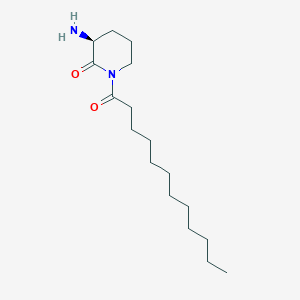
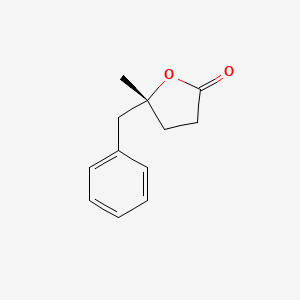
![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)
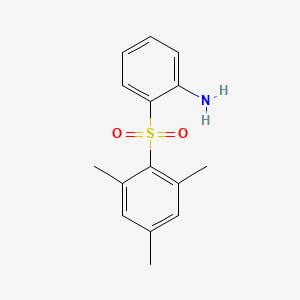
![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
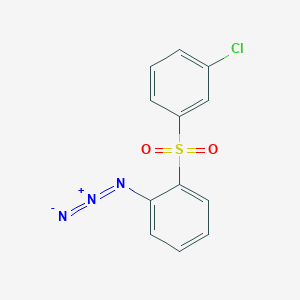
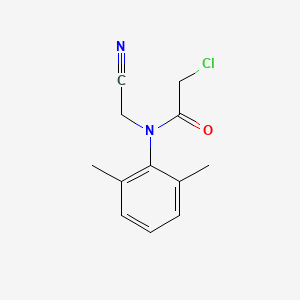
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)
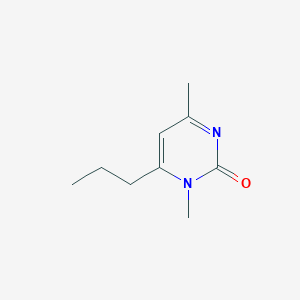
![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)




